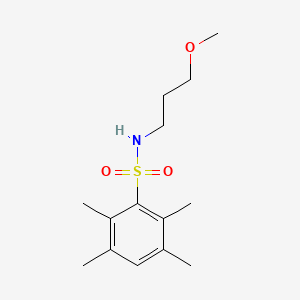

N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide

CAS No.: 886129-18-6

Cat. No.: VC5213008

Molecular Formula: C14H23NO3S

Molecular Weight: 285.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886129-18-6 |

|---|---|

| Molecular Formula | C14H23NO3S |

| Molecular Weight | 285.4 |

| IUPAC Name | N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H23NO3S/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-7-6-8-18-5/h9,15H,6-8H2,1-5H3 |

| Standard InChI Key | GEUZJXMUDXAZBX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCOC)C)C |

Introduction

N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure. Sulfonamides are a class of compounds widely studied for their diverse applications in medicinal chemistry, including antibacterial, anticancer, and enzymatic inhibition properties. The specific compound is notable for its tetramethylbenzene core and the attachment of a 3-methoxypropyl group via a sulfonamide linkage.

Synthesis and Preparation

The synthesis of N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves:

-

Sulfonation Reaction: A tetramethylbenzene derivative reacts with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl chloride group.

-

Amination Step: The sulfonyl chloride intermediate is treated with 3-methoxypropylamine under controlled conditions to yield the desired sulfonamide.

This method ensures high yields and purity when optimized for solvent choice and reaction temperature.

Potential Biological Activity

While no direct studies on this compound were found, related sulfonamides exhibit:

-

Antibacterial Properties: By inhibiting folate biosynthesis in bacteria.

-

Anticancer Activity: Through apoptosis induction and metabolic pathway disruption.

-

Enzyme Inhibition: Particularly against carbonic anhydrase isoforms.

Analytical Data

The characterization of this compound can be performed using:

-

Spectroscopic Techniques:

-

Infrared (IR) spectroscopy to confirm the presence of sulfonamide (S=O stretch at ~1150 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) for structural elucidation.

-

-

Chromatographic Methods:

-

High-performance liquid chromatography (HPLC) for purity assessment.

-

-

Mass Spectrometry (MS):

-

To determine molecular weight and confirm the molecular formula.

-

Comparative Analysis

| Feature | N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide | Other Sulfonamides |

|---|---|---|

| Hydrophobicity | High due to tetramethylbenzene core | Moderate |

| Polarity | Moderate (due to methoxy group) | Varies based on substituents |

| Biological Activity Potential | Likely enzyme inhibition | Proven antibacterial/anticancer |

Research Gaps and Future Directions

-

Biological Assays: Testing against bacterial strains or cancer cell lines to evaluate activity.

-

Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume